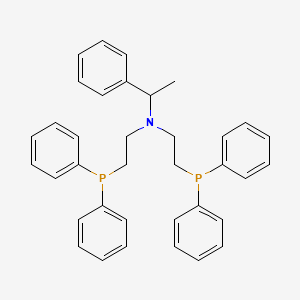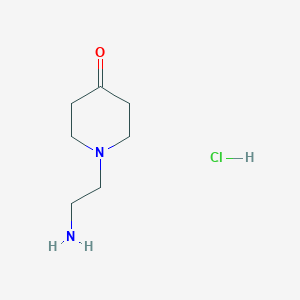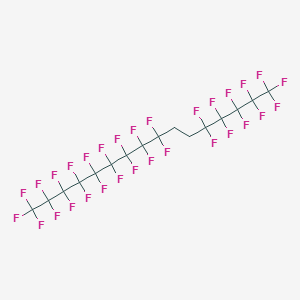
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms attached to the carbon chain, which imparts unique chemical and physical properties. This compound is known for its high thermal stability, low surface energy, and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- typically involves the fluorination of hexadecane. This can be achieved through direct fluorination using elemental fluorine or through electrochemical fluorination. The reaction conditions often require low temperatures and controlled environments to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical fluorination processes, where hexadecane is subjected to fluorine gas in the presence of an electrolyte. This method allows for the efficient and controlled introduction of fluorine atoms into the hydrocarbon chain, resulting in the desired highly fluorinated product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- is known for its resistance to many chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain types of reactions under specific conditions:
Substitution Reactions: In the presence of strong nucleophiles, substitution reactions can occur, replacing fluorine atoms with other functional groups.
Reduction Reactions: Under extreme conditions, reduction reactions can break the carbon-fluorine bonds, leading to the formation of less fluorinated products.
Common Reagents and Conditions
Nucleophiles: Strong nucleophiles such as alkoxides or amines can be used in substitution reactions.
Reducing Agents: Powerful reducing agents like lithium aluminum hydride (LiAlH4) can facilitate reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield partially fluorinated compounds, while reduction reactions can produce hydrocarbons with fewer fluorine atoms.
Applications De Recherche Scientifique
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying fluorinated hydrocarbons and their properties.
Biology: Investigated for its potential use in drug delivery systems due to its stability and low reactivity.
Medicine: Explored for its potential in medical imaging and diagnostics.
Industry: Utilized in the production of high-performance lubricants, coatings, and surfactants due to its low surface energy and chemical resistance.
Mécanisme D'action
The mechanism by which Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- exerts its effects is primarily through its unique chemical structure. The multiple carbon-fluorine bonds provide exceptional stability and resistance to degradation. This compound interacts with molecular targets through hydrophobic interactions and van der Waals forces, making it effective in applications requiring non-reactive and stable materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-: A less fluorinated analog with similar properties but lower thermal stability and chemical resistance.
Perfluorooctane: A shorter-chain fluorinated compound with similar applications but different physical properties.
Uniqueness
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- stands out due to its high degree of fluorination, which imparts superior thermal stability, chemical resistance, and low surface energy compared to its analogs. These properties make it particularly valuable in applications requiring extreme conditions and long-term stability.
Propriétés
Numéro CAS |
1980038-45-6 |
|---|---|
Formule moléculaire |
C16H4F30 |
Poids moléculaire |
766.15 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluorohexadecane |
InChI |
InChI=1S/C16H4F30/c17-3(18,1-2-4(19,20)6(23,24)8(27,28)13(37,38)15(41,42)43)5(21,22)7(25,26)9(29,30)10(31,32)11(33,34)12(35,36)14(39,40)16(44,45)46/h1-2H2 |
Clé InChI |
SPYLHDIVLHCLRG-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid](/img/structure/B12089805.png)
![1-[(3-Bromo-4-methylphenyl)methyl]azetidine](/img/structure/B12089812.png)

![N-[3-(Methylsulfanyl)propyl]pyridin-3-amine](/img/structure/B12089828.png)
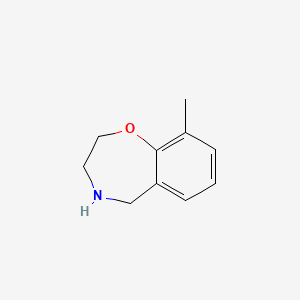
![[(3-Fluoro-4-methylphenyl)methyl]hydrazine](/img/structure/B12089841.png)
![3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089849.png)

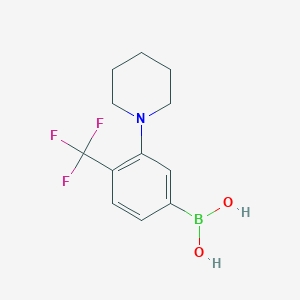
![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate](/img/structure/B12089871.png)

